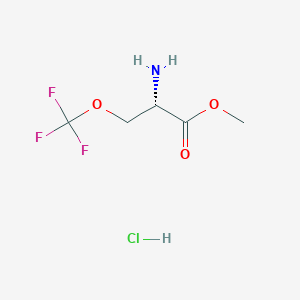
Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is a compound known for its versatile properties and extensive applications in scientific research. The compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride involves the reaction of methyl acrylate with trifluoromethoxylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, at a temperature range of 0-5°C to ensure the proper formation of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where methyl acrylate and trifluoromethoxylamine are combined with a catalyst to expedite the reaction. The use of continuous flow reactors is also prevalent, allowing for the constant production of the compound with enhanced efficiency and reduced production time.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding acids or aldehydes, depending on the oxidizing agent used.
Reduction: : It can be reduced to form alcohol derivatives.
Substitution: : This compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or hydroxide ions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
From oxidation, the compound forms trifluoromethoxy-containing acids or aldehydes. Reduction reactions yield trifluoromethoxy alcohols, while substitution reactions result in a variety of derivatives depending on the nucleophile introduced.
科学研究应用
Chemistry
In the field of chemistry, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is used as a precursor in the synthesis of more complex organic compounds. Its unique functional groups make it a valuable building block in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential effects on enzymatic reactions and protein interactions. The trifluoromethoxy group often imparts stability and bioavailability to molecules, making it a subject of interest in enzyme inhibitor design.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their effects on neurological pathways and potential use in treating various neurological disorders.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties enhance the efficacy and stability of the final products.
作用机制
The mechanism by which Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to bind to these targets, influencing various biochemical pathways. This interaction often results in the modulation of enzymatic activity or receptor signaling, leading to the compound's observed effects.
相似化合物的比较
Similar compounds include other trifluoromethoxy-containing amino acid derivatives, such as Methyl (2S)-2-amino-3-(trifluoromethoxy)butanoate;hydrochloride and Methyl (2S)-2-amino-3-(trifluoromethoxy)pentanoate;hydrochloride. Compared to these compounds, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is unique in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications. From its synthesis and reaction analysis to its applications in research and industry, this compound continues to be a valuable tool in advancing scientific knowledge and technological innovation.
属性
IUPAC Name |
methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRQYXCFKBQNL-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)
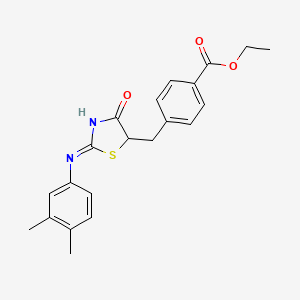
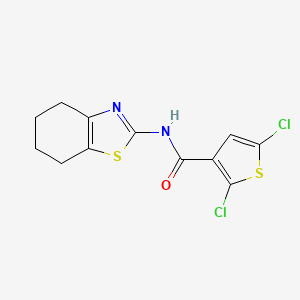
![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
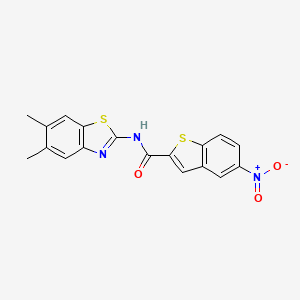
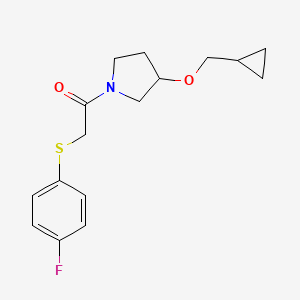

![Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine](/img/structure/B2982551.png)


![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)
![1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982557.png)
